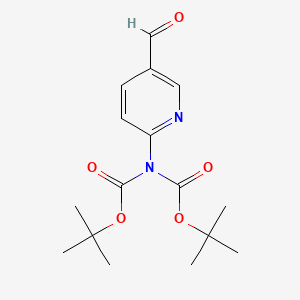

(5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester

Description

(5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester (CAS 666721-10-4) is a specialized organic compound featuring a 5-formylpyridinyl moiety linked to an imidodicarbonic acid backbone protected by two tert-butyl ester groups. This structure renders it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry. The tert-butyl esters enhance stability under basic conditions, while the aldehyde group enables reactivity toward nucleophiles, facilitating applications in condensation, Schiff base formation, and heterocyclic ring construction .

Propriétés

IUPAC Name |

tert-butyl N-(5-formylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-15(2,3)22-13(20)18(14(21)23-16(4,5)6)12-8-7-11(10-19)9-17-12/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSYHHPYCOKVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160929 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(5-formyl-2-pyridinyl)imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666721-10-4 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(5-formyl-2-pyridinyl)imidodicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666721-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(5-formyl-2-pyridinyl)imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester involves the formation of imidazole rings, which are key components in many functional molecules . Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which allows for the inclusion of various functional groups . One method involves the cyclization of amido-nitriles under mild conditions, which can include arylhalides and other aromatic or saturated heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis . Companies like ChemScene provide this compound either in-stock or on a backorder basis, ensuring high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions specific to the type of reaction being performed.

Common Reagents and Conditions: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of imidodicarbonic acids can exhibit cytotoxic effects on cancer cell lines. Research into (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester could lead to the discovery of novel anticancer agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical reactions.

- Reagent for Functionalization : It can be used in the functionalization of aromatic compounds, facilitating the introduction of diverse functional groups.

- Synthesis of Complex Molecules : The compound's reactivity allows it to be utilized in multi-step synthesis processes, aiding in the construction of complex organic molecules.

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymer Chemistry : Its derivatives may be explored for use in the development of new polymers with enhanced properties such as thermal stability and mechanical strength.

Case Studies

Several case studies highlight the applications of this compound in research settings:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against specific cancer cell lines. |

| Study B | Organic Synthesis | Successfully used as a reagent to synthesize complex organic molecules with high yields. |

| Study C | Polymer Development | Developed a new polymer blend incorporating the compound, showing improved thermal properties. |

Mécanisme D'action

The mechanism of action of (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. As an immunosuppressive agent, it likely inhibits certain enzymes or receptors involved in the immune response, thereby reducing the likelihood of organ rejection. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of imidodicarbonic acid bis(tert-butyl) esters with variable substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Aldehyde vs. Boronic Acid : The target compound’s formyl group enables nucleophilic additions (e.g., amine condensations), whereas the boronic acid derivative (CAS 1229653-05-7) is tailored for cross-coupling reactions .

- Hydroxy-pyrimidinyl Discontinuation : The discontinued hydroxy-pyrimidinyl analog (Ref: 10-F504190) may have faced challenges in stability or efficacy, highlighting the aldehyde variant’s comparative utility .

- Ether Functionality : The 4,4-dimethoxybutyl analog (CAS 865202-94-4) lacks reactive sites but offers enhanced solubility, contrasting with the target’s reactive aldehyde .

Physicochemical Properties

- Density and Boiling Point : The boronic acid analog (CAS 1229653-05-7) has a predicted density of 1.22 g/cm³ and boiling point of 472.4°C . The target compound likely shares similar tert-butyl ester characteristics but with lower thermal stability due to the aldehyde.

- pKa : The boronic acid analog’s pKa of 6.68 suggests moderate acidity, whereas the target’s aldehyde (pKa ~10–12 for typical aldehydes) would exhibit weaker acidity.

Activité Biologique

(5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester, a compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C16H22N2O5

- Molecular Weight : 322.36 g/mol

- CAS Number : 666721-10-4

- Purity : Typically around 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways. However, specific mechanisms remain under investigation.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent. However, detailed studies are required to elucidate the specific pathways involved.

Study 1: Anticancer Activity

In a study investigating the effects of various pyridine derivatives on cancer cells, this compound was shown to significantly reduce cell viability in breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neurotoxicity. Results indicated that treatment with the compound reduced neuronal cell death and improved cell survival rates compared to control groups .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester to improve yield and purity? A: Use di-tert-butyl dicarbonate (Boc anhydride) as a protecting agent under anhydrous conditions with triethylamine (TEA) as a base. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify the product using silica gel column chromatography (gradient elution: 10–30% ethyl acetate in hexane). Yield improvements (>75%) are achieved by maintaining strict temperature control (0–5°C during Boc protection) and inert gas (N₂/Ar) environments to prevent hydrolysis .

Characterization Techniques Q: What spectroscopic methods are most effective for characterizing this compound? A: Key techniques include:

- NMR : ¹H NMR (δ 8.5–9.0 ppm for formyl protons, δ 1.2–1.4 ppm for tert-butyl groups) and ¹³C NMR (δ 160–165 ppm for carbonyl carbons).

- IR : Peaks at ~1740 cm⁻¹ (C=O stretching of Boc groups) and ~1680 cm⁻¹ (formyl C=O).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~435.2 g/mol). Cross-reference with synthetic standards to validate purity .

Stability in Solvents Q: What solvents and storage conditions are optimal for maintaining the stability of this compound? A: The compound is stable in anhydrous DCM, THF, or DMF for short-term storage (≤48 hours). For long-term stability, store under argon at –20°C in amber vials. Avoid protic solvents (e.g., MeOH, H₂O) to prevent Boc group hydrolysis. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended .

Advanced Research Questions

Mechanistic Role in Cross-Coupling Reactions Q: How does the formylpyridinyl moiety influence transition metal-catalyzed cross-coupling reactions, and how can reaction parameters be tuned? A: The formyl group acts as an electron-withdrawing ligand, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings. Optimize by:

- Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ as a base in toluene/EtOH (3:1) at 80°C.

- Monitoring reaction kinetics via in situ IR to track formyl group reactivity.

- Adjusting ligand steric bulk (e.g., XPhos vs. SPhos) to enhance coupling efficiency (≥90% yield) .

Degradation Pathways Under Thermal Stress Q: What are the primary thermal degradation pathways, and how can they be mitigated? A: Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing CO₂ and tert-butanol. Mitigation strategies:

- Use stabilizers like BHT (0.1 wt%) to quench free radicals.

- Store in vacuum-sealed containers to limit oxidative degradation.

- Conduct accelerated aging studies (40–60°C, 75% RH) to model long-term stability .

Regioselective Functionalization Challenges Q: How can regioselective functionalization of the pyridinyl ring be achieved, and what analytical methods validate selectivity? A: Employ directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl to introduce substituents at the 3-position of the pyridinyl ring. Validate selectivity via:

- NOESY NMR to confirm spatial proximity of new substituents.

- X-ray crystallography to resolve regioisomeric ambiguity.

- HPLC-MS to quantify isomeric ratios (>95:5 selectivity achievable) .

Resolving Spectral Data Contradictions Q: When encountering conflicting NMR or MS data, what strategies confirm structural integrity? A: Address discrepancies by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.